molecular formula C8H8ClNO3 B1328011 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 309275-47-6

5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1328011
CAS No.: 309275-47-6
M. Wt: 201.61 g/mol
InChI Key: ILAMGKVVUJDDSF-UHFFFAOYSA-N
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Description

5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: is a heterocyclic compound belonging to the pyridine family. This compound is characterized by its unique structure, which includes a chlorine atom at the 5th position, two methyl groups at the 4th and 6th positions, and a carboxylic acid group at the 3rd position. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with nicotinic acid receptors, which are involved in various metabolic processes . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity and influencing metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, thereby affecting cellular function . Additionally, it has been found to impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and responding to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of these molecules . This binding can result in changes in gene expression, further influencing cellular processes. The compound’s ability to modulate enzyme activity is particularly significant, as it can lead to alterations in metabolic pathways and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage threshold is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . The compound’s ability to modulate enzyme activity can lead to changes in the concentration of key metabolites, thereby affecting overall metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in this localization process, ensuring that the compound reaches its intended site of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2,4,6-trimethylpyridine and chlorinating agents.

    Oxidation: The methyl groups at the 4th and 6th positions are oxidized to form the corresponding ketone and carboxylic acid groups. This can be done using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Cyclization: The final step involves cyclization to form the dihydropyridine ring, which can be facilitated by acidic or basic conditions depending on the specific synthetic route.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control helps in optimizing the reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Ammonia (NH3), thiols (R-SH)

Major Products

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential anti-inflammatory and antimicrobial properties. Research is ongoing to determine its efficacy and safety in clinical applications.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the chlorine atom at the 5th position.

    5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Contains a bromine atom instead of chlorine.

    5-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the methyl groups at the 4th and 6th positions.

Uniqueness

The presence of both chlorine and methyl groups in 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid provides a unique combination of reactivity and stability. This makes it more versatile in chemical reactions and applications compared to its analogs.

Conclusion

This compound is a compound of significant interest in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and potential therapeutic agents. Ongoing research continues to explore its full potential and applications.

Properties

IUPAC Name

5-chloro-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-3-5(8(12)13)7(11)10-4(2)6(3)9/h1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAMGKVVUJDDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1Cl)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649747
Record name 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309275-47-6
Record name 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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